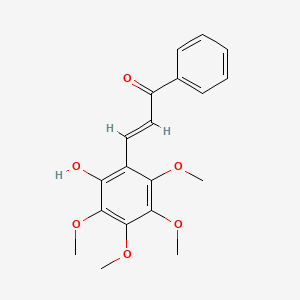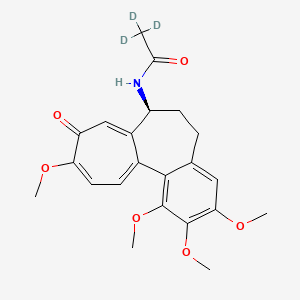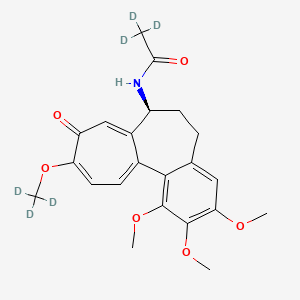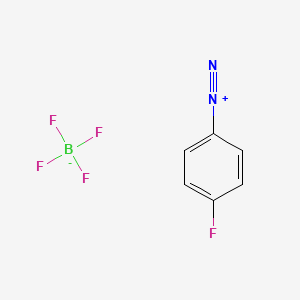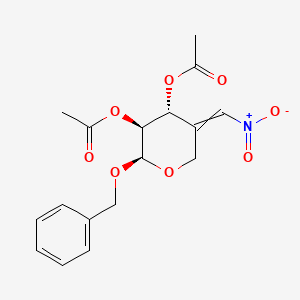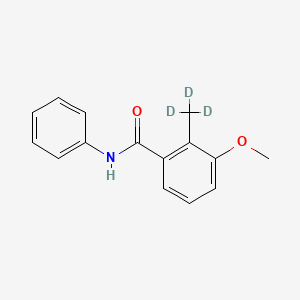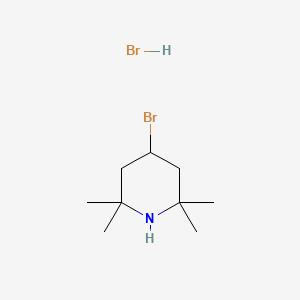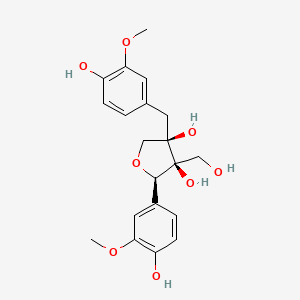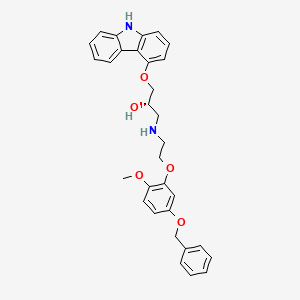
2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate is a chemical compound with the molecular formula C8H10O4 . It has a molecular weight of 174.19 .
Synthesis Analysis
The synthesis of 2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate can be achieved from 1,4-Butanediol and Acetyl chloride .Molecular Structure Analysis
The molecular structure of 2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate is represented by the formula C8H10O4 .Physical And Chemical Properties Analysis
2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate appears as an oil and is soluble in Chloroform, Dichloromethane, and Ethyl Acetate . It has a density of 1.125 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Raman-Spectrum Investigation
The study by Batuev et al. (1960) explores the Raman spectrum of 2-Butyne-1,4-diol and its diacetate derivative, revealing their existence in cisoid and transoid forms due to the hindered rotation of atom groups within the molecules. This investigation provides fundamental insights into the molecular structure and behavior of these compounds, offering a basis for further research and application in materials science and molecular engineering (Batuev, Akhrem, & Matveeva, 1960).
Synthetic Methodology
Qun (2003) reports a new, convenient synthetic method for 2-Butyne-1,4-Diol derivatives, emphasizing the compound's utility in organic synthesis. This method enhances the accessibility of these derivatives for various applications, including pharmaceuticals and agrochemicals, by providing a more efficient route to their production (Qun, 2003).
Stereochemistry and Reaction Mechanisms
Bergel'son (1960) discusses the stereochemistry of additions to a triple bond, focusing on the photochemical bromination of 2-Butyne-1,4-diol diacetate. The findings contribute to a deeper understanding of the reaction mechanisms of acetylenic compounds and their olefin counterparts, illuminating the pathways and conditions under which these reactions occur (Bergel'son, 1960).
Catalysis and Reaction Schemes
Musolino et al. (2003) examine the hydrogenation of 2-Butyne-1,4-diol over palladium-supported catalysts, presenting a detailed reaction scheme based on the formation of various products. This study not only sheds light on the catalytic processes involved but also on the effects of solvents, supports, and protons on the activity and product distribution, providing valuable information for the design of more efficient catalytic systems (Musolino et al., 2003).
Conformational Rigidity and Synthetic Applications
Lence, Castedo, and González‐Bello (2008) highlight the conformational rigidity of butane-1,2-diacetals, including 2-Butyne-1,4-diol derivatives, as a powerful tool in synthetic chemistry. This property allows for the selective protection of trans-diequatorial-1,2-diols, facilitating the synthesis of complex molecules with high diastereoselectivity, demonstrating the compound's utility in organic synthesis and the development of new synthetic methodologies (Lence, Castedo, & González‐Bello, 2008).
Propiedades
IUPAC Name |
(4-acetyloxy-1,1,4,4-tetradeuteriobut-2-ynyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h5-6H2,1-2H3/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIMIQVBDDNCCR-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#CCOC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#CC([2H])([2H])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661850 |
Source


|
| Record name | (~2~H_4_)But-2-yne-1,4-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate | |
CAS RN |
1020719-23-6 |
Source


|
| Record name | 2-Butyne-1,1,4,4-d4-1,4-diol, 1,4-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_4_)But-2-yne-1,4-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B561999.png)
![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)
